molecular formula C23H19Cl2N3O5S B2976639 [2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate CAS No. 924717-33-9

[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate

Cat. No. B2976639
M. Wt: 520.38
InChI Key: VFMHHIXEVXTRNB-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, InChI key, and SMILES notation .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and environmental impact .

Future Directions

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properties

IUPAC Name

[2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O5S/c1-15-19(24)13-20(25)22(26-15)27-21(29)14-33-23(30)17-7-9-18(10-8-17)28-34(31,32)12-11-16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,26,27,29)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMHHIXEVXTRNB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Cl)Cl)NC(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1Cl)Cl)NC(=O)COC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 4-(2-phenylethenesulfonamido)benzoate

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